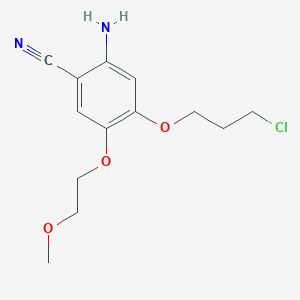![molecular formula C8H6BrNOS B12861607 2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)
2-Bromo-7-(methylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties. The presence of the bromine atom and the methylthio group in the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(methylthio)benzo[d]oxazole typically involves the bromination of 7-(methylthio)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-(methylthio)benzo[d]oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the methylthio group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic substitution: Formation of 7-(methylthio)benzo[d]oxazole derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of 2-Bromo-7-(methylsulfinyl)benzo[d]oxazole or 2-Bromo-7-(methylsulfonyl)benzo[d]oxazole.
Reduction: Formation of 7-(methylthio)benzo[d]oxazole or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-7-(methylthio)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-(methylthio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the methylthio group can enhance the compound’s ability to bind to specific molecular targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-7-(methylsulfinyl)benzo[d]oxazole
- 2-Bromo-7-(methylsulfonyl)benzo[d]oxazole
- 7-(Methylthio)benzo[d]oxazole
Uniqueness
2-Bromo-7-(methylthio)benzo[d]oxazole is unique due to the presence of both bromine and a methylthio group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6BrNOS |
|---|---|
Peso molecular |
244.11 g/mol |
Nombre IUPAC |
2-bromo-7-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3 |
Clave InChI |
HFTHUVCXDHKKCT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1OC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


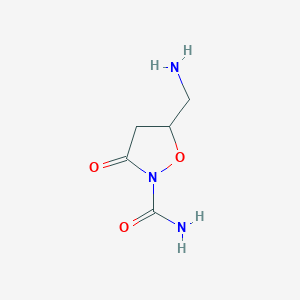
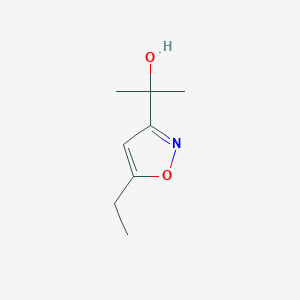
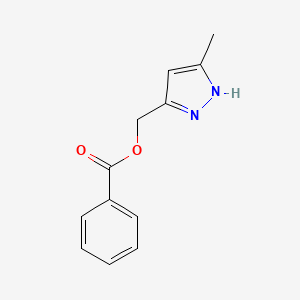
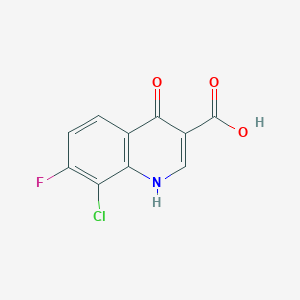
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
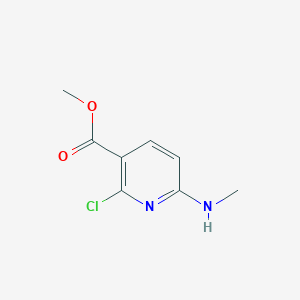
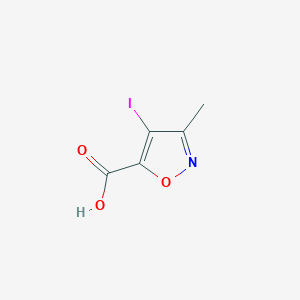




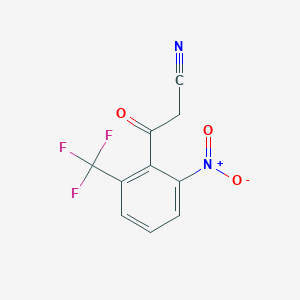
![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
